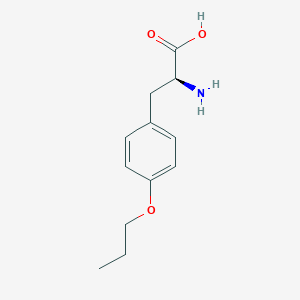

O-Propyl-L-tyrosine

Übersicht

Beschreibung

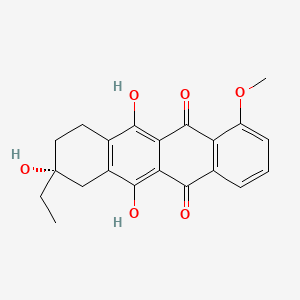

O-Propyl-L-tyrosine is a derivative of L-tyrosine . L-Tyrosine, or tyrosine, is one of the 20 standard amino acids used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . The term “tyrosine” is derived from the Greek word “tyrós”, meaning cheese, as it was first discovered in 1846 by German chemist Justus von Liebig in the protein casein from cheese .

Synthesis Analysis

Tyrosine can be synthesized using bacterial tyrosinases . Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin . They have also been applied in cross-linking reactions of proteins and the polymerization of environmental pollutants . Their ability to catalyze o-hydroxylation reactions has shown some degree of promise in the biocatalytic conversion of various compounds .

Chemical Reactions Analysis

Tyrosinases are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .

Wissenschaftliche Forschungsanwendungen

Biotechnological Production and Applications

- O-Propyl-L-tyrosine, a derivative of the amino acid L-tyrosine, plays a significant role in various biotechnological applications. L-tyrosine itself is a valuable precursor for numerous industrial and pharmaceutical applications, produced biotechnologically from biomass feedstocks under environmentally friendly conditions (Lütke-Eversloh et al., 2007). The biocatalytic derivatization of L-tyrosine leads to the production of various chemicals utilized in the pharmaceutical, food, and cosmetics industries (Tan et al., 2020).

Role in Plant Metabolism and Applications

- In plants, L-tyrosine serves as a precursor for a variety of specialized metabolites with diverse physiological roles, including use in human medicine and nutrition, such as morphine and vitamin E. The biosynthetic pathways of L-tyrosine in plants are of interest for enhancing the production of such compounds (Schenck & Maeda, 2018).

Polymers Derived from L-Tyrosine

- Derivatives of L-tyrosine, such as this compound, are used to generate diphenolic monomers, crucial for designing biodegradable polymers. These polymers find extensive applications in drug delivery, surface characterization, and various medical devices. One such polymer, poly(DTE carbonate) (E=ethyl), derived from tyrosine dipeptide, is under review by the FDA (Bourke & Kohn, 2003).

Utility in Chemical Biology and Medicinal Chemistry

- Aryl fluorosulfates, which engage tyrosine residues in protein sites, have found widespread utility in chemical biology and medicinal chemistry. These compounds demonstrate significant promise for drug discovery and biomedical research, highlighting the importance of tyrosine derivatives in these fields (Jones, 2018).

Biotechnological Production of L-Tyrosine and Derived Compounds

- This compound can be produced by metabolically engineered microbial strains. These strains allow the synthesis of L-tyrosine with high yield from glucose, indicating the potential for large-scale production of this amino acid and its derivatives for various applications (Chávez-Béjar et al., 2012).

Role in Behavior and Metabolism

- Tyrosine and its derivatives play significant roles in behavior and metabolism, particularly in invertebrates. These compounds, derived from tyrosine, act as neurotransmitters, modulating a wide range of behaviors and physiological responses (Roeder, 2005).

Rational Tuning of Oxidase Activity

- Unnatural tyrosine analogs, like this compound, have been used to understand the role of tyrosine in oxidases. This research is crucial for bioenergetics, demonstrating that the proton donation ability of tyrosine enhances oxidase activity, which could lead to the development of novel enzymes with heightened activity (Yu et al., 2015).

Zukünftige Richtungen

Bacterial tyrosinases, which can be used to synthesize tyrosine derivatives, remain underexplored for their potential application in organic synthesis . Future research could focus on exploring the world of bacterial tyrosinases, their current applications, and future perspectives for the application of these enzymes in organic synthesis . Another interesting direction could be the exploration of tyrosination in various biological contexts .

Wirkmechanismus

Target of Action

O-Propyl-L-Tyrosine is a derivative of the amino acid L-Tyrosine . L-Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It is a precursor of important bioactive compounds such as epinephrine, thyroid hormones, and melanin . The primary targets of this compound are likely to be similar to those of L-Tyrosine.

Mode of Action

It is known that l-tyrosine derivatives can be used as prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. In the case of this compound, it is likely that the compound interacts with its targets in a similar manner to L-Tyrosine, but with modifications due to the presence of the propyl group .

Biochemical Pathways

L-Tyrosine is involved in several biochemical pathways. It is a precursor for the synthesis of proteins, neurotransmitters, and hormones . Derivatives of L-Tyrosine, such as this compound, may affect these pathways. For example, they could potentially influence the synthesis of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and other important functions .

Pharmacokinetics

It is known that l-tyrosine and its derivatives can be used as prodrugs . . Therefore, it is likely that this compound has been designed to optimize these properties.

Result of Action

For example, it may affect protein synthesis, neurotransmission, and hormone production .

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the individual taking the drug . For example, the effectiveness of this compound could potentially be affected by the individual’s diet, age, sex, health status, and genetic makeup.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-propoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDNDXOANCQXPD-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315565 | |

| Record name | O-Propyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32795-53-2 | |

| Record name | O-Propyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Propyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)